![molecular formula C8H5BrN2O2S2 B2598032 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone CAS No. 338397-19-6](/img/structure/B2598032.png)
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone
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Overview
Description
Synthesis Analysis
The synthesis of sulfones, such as 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone, has seen recent developments. Classical methods and variants include the oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and miscellaneous methods. There are also metal-catalyzed coupling reactions .Molecular Structure Analysis
The linear formula of this compound is C8H5N2Br1S2 . The InChI string is 1S/C8H5BrN2S2/c9-6-1-3-7(4-2-6)12-8-5-10-11-13-8/h1-5H and the InChI key is UFTVWJQPYZVLHR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 305.16.Scientific Research Applications
Precursor in Synthesis
“4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone” can serve as a precursor in the synthesis of other complex compounds. For instance, it has been used in the synthesis of “4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine” through a nucleophilic substitution process .
Photovoltaic Materials
Compounds similar to “this compound”, such as “4,7-Dibromobenzo[d][1,2,3]thiadiazole”, have been used in the creation of various photovoltaic materials. These materials find application in devices like dye-sensitized solar cells, organic near-infrared materials, organic light emitting diodes (OLEDs), and charge transfer materials .
Biomedical Applications
Triazoles, a class of compounds that “this compound” belongs to, have numerous biomedical applications. They have been known to exhibit antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects .
Antileishmanial Activity
While not directly related to “this compound”, compounds with similar structures have shown potent in vitro antipromastigote activity, which could be beneficial in the treatment of Leishmaniasis .
Safety and Hazards
The safety information for 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone indicates that it may cause skin irritation, skin sensitization, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if skin irritation or rash occurs or if eye irritation persists .
properties
IUPAC Name |
5-(4-bromophenyl)sulfonylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCLKXZDEIVVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=NS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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